HCV NS4A Protein (21-34) (JT strain)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) is a segment of the nonstructural protein 4A from the Hepatitis C virus. This protein plays a crucial role in the virus’s life cycle, particularly in the assembly and replication of the viral genome. The nonstructural protein 4A is a cofactor for the nonstructural protein 3 serine protease, which is essential for the cleavage of the viral polyprotein into functional units .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are activated and coupled to the growing peptide chain.

Deprotection: The protecting groups on the amino acids are removed to allow for further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves scaling up the solid-phase peptide synthesis process. Automated peptide synthesizers are often used to ensure high yield and purity. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) primarily undergoes:

Proteolytic Cleavage: This reaction is essential for the maturation of the viral polyprotein.

Phosphorylation: This modification regulates the activity of the protein and its interactions with other viral and host proteins.

Common Reagents and Conditions

Proteolytic Cleavage: This reaction typically involves serine proteases, such as the nonstructural protein 3 serine protease.

Phosphorylation: Kinases are used to add phosphate groups to specific amino acid residues.

Major Products Formed

The major products formed from these reactions include the mature nonstructural proteins necessary for viral replication and assembly .

Applications De Recherche Scientifique

Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) has several scientific research applications:

Virology: Studying the role of nonstructural protein 4A in the Hepatitis C virus life cycle helps in understanding viral replication and assembly.

Drug Development: Nonstructural protein 4A is a target for antiviral drugs.

Molecular Biology: The interactions of nonstructural protein 4A with other viral and host proteins are studied to understand the molecular mechanisms of viral pathogenesis.

Mécanisme D'action

Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) exerts its effects by acting as a cofactor for the nonstructural protein 3 serine protease. This interaction is crucial for the proteolytic cleavage of the viral polyprotein into functional units. Additionally, nonstructural protein 4A regulates the activity of the nonstructural protein 3 helicase and the hyperphosphorylation of nonstructural protein 5A, which are essential for viral replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nonstructural Protein 3: This protein works closely with nonstructural protein 4A and is essential for its protease activity.

Nonstructural Protein 5A: This protein is involved in viral replication and is regulated by nonstructural protein 4A.

Uniqueness

Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) is unique due to its specific role as a cofactor for the nonstructural protein 3 serine protease. This interaction is critical for the proteolytic processing of the viral polyprotein and the regulation of viral replication .

Activité Biologique

The Hepatitis C virus (HCV) nonstructural protein 4A (NS4A) plays a critical role in the viral life cycle, particularly in the activation and stabilization of the NS3 serine protease, which is essential for viral replication. The peptide fragment HCV NS4A Protein (21-34) from the JT strain has garnered attention due to its unique properties and biological activities. This article explores the biological activity of this specific peptide, including its structural characteristics, interactions with other proteins, and implications for therapeutic development.

Structural Characteristics

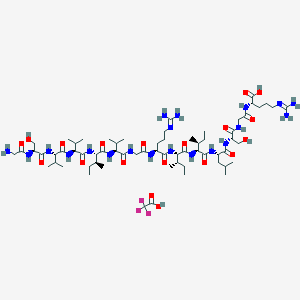

The HCV NS4A Protein (21-34) is a 14-amino-acid peptide with the sequence:

Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg

This fragment corresponds to residues 21-34 of the full NS4A protein and is devoid of cysteine residues, which enhances its stability compared to other NS4A fragments. The molecular weight of this peptide is approximately 1425.75 Da, and it is typically provided in a lyophilized form with a purity greater than 95% as determined by HPLC .

Role as a Cofactor

The primary biological function of NS4A is to act as a cofactor for the NS3 serine protease. It enhances the proteolytic activity of NS3 by stabilizing its active conformation. Studies have shown that the interaction between NS4A and NS3 is crucial for the cleavage of viral polyproteins at specific junctions, facilitating the maturation of viral proteins necessary for HCV replication .

Interaction with NS3 Protease

Research indicates that the NS4A (21-34) fragment directly interacts with the NS3 protease domain, forming a highly active serine protease complex. This interaction is essential for effective peptide hydrolysis and contributes to the overall efficiency of viral replication . The binding of NS4A to NS3 not only enhances protease activity but also influences RNA binding and helicase functions, which are vital for viral RNA replication .

Case Studies and Research Findings

- Enzymatic Assays : In vitro studies have demonstrated that mutations in specific amino acids within the NS4A sequence can significantly reduce its ability to enhance NS3 activity. For example, altering residues in the C-terminal acidic domain of NS4A led to decreased ATP-coupled RNA binding and unwinding by NS3 helicase .

- Mutational Analysis : A study investigating various mutants of the HCV polyprotein revealed that specific mutations in NS4A could impair its cofactor function, thereby affecting viral replication in cell culture models. These findings underscore the importance of precise amino acid interactions between NS4A and NS3 for maintaining viral fitness .

- Peptidomimetics Development : Recent research has focused on developing peptidomimetics that can mimic the action of NS4A (21-34) to inhibit HCV replication. Some compounds were found to compete with NS4A for binding to NS3, suggesting potential therapeutic applications in HCV treatment .

Summary Table of Key Properties

| Property | Details |

|---|---|

| Peptide Sequence | Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg |

| Molecular Weight | 1425.75 Da |

| Purity | > 95% (HPLC) |

| Function | Cofactor for NS3 serine protease |

| Biological Role | Enhances proteolytic activity and RNA binding |

Propriétés

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H116N20O17.C2HF3O2/c1-15-34(12)48(58(96)76-39(24-30(4)5)53(91)77-40(28-84)51(89)71-26-44(88)74-38(61(99)100)21-19-23-70-63(67)68)83-60(98)49(35(13)16-2)81-52(90)37(20-18-22-69-62(65)66)73-43(87)27-72-55(93)45(31(6)7)79-59(97)50(36(14)17-3)82-57(95)47(33(10)11)80-56(94)46(32(8)9)78-54(92)41(29-85)75-42(86)25-64;3-2(4,5)1(6)7/h30-41,45-50,84-85H,15-29,64H2,1-14H3,(H,71,89)(H,72,93)(H,73,87)(H,74,88)(H,75,86)(H,76,96)(H,77,91)(H,78,92)(H,79,97)(H,80,94)(H,81,90)(H,82,95)(H,83,98)(H,99,100)(H4,65,66,69)(H4,67,68,70);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,45-,46-,47-,48-,49-,50-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWIRHNOSIIJGZ-TUNNXWQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H117F3N20O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1539.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.